Steppogenin
Steppogenin
Steppogenin belongs to the class of organic compounds known as flavanones. Flavanones are compounds containing a flavan-3-one moiety, with a structure characterized by a 2-phenyl-3, 4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3. Thus, steppogenin is considered to be a flavonoid lipid molecule. Steppogenin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, steppogenin is primarily located in the cytoplasm. Outside of the human body, steppogenin can be found in fruits. This makes steppogenin a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
56486-94-3
VCID:
VC0192451
InChI:
InChI=1S/C15H12O6/c16-7-1-2-9(10(18)3-7)13-6-12(20)15-11(19)4-8(17)5-14(15)21-13/h1-5,13,16-19H,6H2
SMILES:
Molecular Formula:
C15H12O6
Molecular Weight:
288.25 g/mol
Steppogenin
CAS No.: 56486-94-3
Natural Products
VCID: VC0192451
Molecular Formula: C15H12O6
Molecular Weight: 288.25 g/mol
CAS No. | 56486-94-3 |
---|---|
Product Name | Steppogenin |
Molecular Formula | C15H12O6 |
Molecular Weight | 288.25 g/mol |
IUPAC Name | 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C15H12O6/c16-7-1-2-9(10(18)3-7)13-6-12(20)15-11(19)4-8(17)5-14(15)21-13/h1-5,13,16-19H,6H2 |
Standard InChIKey | QBLQLKNOKUHRCH-UHFFFAOYSA-N |
Canonical SMILES | C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=C(C=C3)O)O |
Melting Point | 255-257°C |
Physical Description | Solid |
Description | Steppogenin belongs to the class of organic compounds known as flavanones. Flavanones are compounds containing a flavan-3-one moiety, with a structure characterized by a 2-phenyl-3, 4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3. Thus, steppogenin is considered to be a flavonoid lipid molecule. Steppogenin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, steppogenin is primarily located in the cytoplasm. Outside of the human body, steppogenin can be found in fruits. This makes steppogenin a potential biomarker for the consumption of this food product. |
Synonyms | Norartocarpanone; (2S)-5,7,2',4'-Tetrahydroxyflavanone; (2S)-2-(2,4-Dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one |
PubChem Compound | 21596130 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume